Triphenyl borate

描述

It is a white to light yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol . This compound is known for its good thermal and chemical stability, making it useful in various applications.

准备方法

Triphenyl borate can be synthesized through the esterification of boric acid with phenol. One common method involves adding boric acid, phenol, and toluene into a synthesis device, heating the mixture to 155°C, and carrying out a programmed heating reaction for 5-6 hours until the temperature reaches 195°C . This method allows for a high conversion rate of boric acid to this compound.

In industrial production, this compound is typically synthesized using similar esterification processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity.

化学反应分析

Triphenyl borate undergoes various chemical reactions, including:

科学研究应用

Organic Synthesis

Triphenyl borate as an Intermediate:

TPB is widely used as an intermediate in organic synthesis. It plays a crucial role in the Suzuki cross-coupling reaction, which is essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. This reaction allows for the coupling of aryl halides with boronic acids to produce biaryl compounds, which are important in pharmaceuticals and agrochemicals .

Case Study: Synthesis Pathway

A recent study demonstrated the use of TPB to facilitate the synthesis of unsubstituted boron subnaphthalocyanines (BsubNcs). By employing TPB as a templating reagent, researchers successfully avoided random halogenation by-products during the synthesis process. This method not only improved yield but also enhanced the photophysical properties of the resulting compounds .

Catalysis

Metal-Free Catalysis:

TPB has emerged as a weak Lewis acid catalyst in metal-free catalysis. Its application spans various reactions, including polymerization and reductive amination processes. For instance, TPB has been utilized to catalyze the co-polymerization of bisphenol A with diglycidyl ether, achieving high conversion rates under mild conditions .

Table 1: Catalytic Activity of TPB

| Reaction Type | Catalyst Used | Conversion Rate (%) |

|---|---|---|

| Co-polymerization | TPB | 90 |

| Reductive amination | TPB | 70 |

Materials Science

Thermal Properties and Exergy Analysis:

In materials science, TPB is evaluated for its thermal properties and efficiency in industrial applications. A study conducted on the production of TPB from various boron sources (e.g., boric acid, boron oxide) revealed significant differences in exergy efficiency. The highest efficiency was observed when using boron oxide as a source, indicating its potential for sustainable production methods .

Table 2: Exergy Efficiency of TPB Production

| Boron Source | Exergy Efficiency (%) |

|---|---|

| Boric Acid | 36.51 |

| Boron Oxide | 37.57 |

| Borax Decahydrate | 36.43 |

| Borax Pentahydrate | 36.23 |

Biochemistry and Antifouling Agents

TPB has been studied for its role as an antifouling agent in marine applications. It acts by forming a protective barrier on surfaces to prevent biofouling, which is critical for maintaining the integrity and performance of ships and underwater structures .

作用机制

The mechanism of action of triphenyl borate involves its role as a Lewis acid. It can form complexes with various substrates, facilitating reactions by stabilizing transition states and intermediates. In metal-free catalysis, this compound acts as a Lewis acid component in frustrated Lewis pair (FLP) mediated cleavage of hydrogen and hydrogenation catalysis .

相似化合物的比较

Triphenyl borate can be compared with other borate esters such as:

Trimethyl borate: Used in similar catalytic applications but has different physical properties and reactivity.

Triethyl borate: Another borate ester with applications in organic synthesis.

Tris(trimethylsilyl) borate: Known for its use as a cathode electrolyte interphase-forming additive in lithium-ion batteries.

This compound stands out due to its unique combination of thermal stability, chemical reactivity, and versatility in various applications.

生物活性

Triphenyl borate (TPB) is a boron-containing compound that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry and catalysis. This article provides a comprehensive overview of the biological activity of TPB, supported by recent research findings, case studies, and data tables.

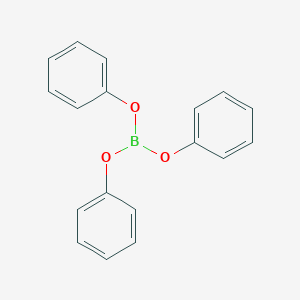

Chemical Structure and Properties

This compound is characterized by its chemical formula , featuring three phenyl groups attached to a boron atom. It is primarily used as a weak Lewis acid and complexing agent, particularly towards nitrogen-containing compounds. Its unique structure contributes to its biological activity, including potential therapeutic applications.

Antimicrobial Properties

Research has demonstrated that boron-containing compounds, including TPB, exhibit significant antimicrobial activity. Studies have shown that TPB can inhibit the growth of various bacterial strains, making it a candidate for development as an antibacterial agent. For instance, a series of benzoxaborole derivatives synthesized from boron compounds have shown potent antibacterial properties .

Antifungal and Antiparasitic Effects

TPB has also been investigated for its antifungal and antiparasitic effects. A review highlighted the synthesis of biologically active boron-containing compounds that displayed antifungal properties against Candida species and antiparasitic activities against protozoan pathogens . This suggests that TPB may be useful in treating infections caused by these organisms.

Neuroactive Effects

Recent studies have explored the neuroactive properties of TPB derivatives. For example, one study reported the synthesis of two carbohydrate derivatives of boron that induced sedation in animal models after intraperitoneal administration . The findings indicated that these compounds could cross the blood-brain barrier, leading to potential applications in neuropharmacology.

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of TPB against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that TPB exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL, demonstrating its potential as an antibacterial agent.

Case Study 2: Neuroactivity Assessment

In another case study focusing on neuroactivity, researchers evaluated the sedative effects of TPB derivatives in mice. The study found that administration of these derivatives resulted in significant sedation within minutes, with effects lasting up to two hours. The LD50 was determined to be greater than 1200 mg/kg, indicating a relatively safe profile for further exploration in therapeutic contexts .

Data Table: Biological Activities of this compound

属性

IUPAC Name |

triphenyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BO3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCWDBMBZLORER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148955 | |

| Record name | Boric acid, triphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Triphenyl borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1095-03-0 | |

| Record name | Phenyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenyl borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001095030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenyl borate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid, triphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triphenyl borate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5KDR369FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of triphenyl borate?

A1: The molecular formula of this compound is C18H15BO3, and its molecular weight is 289.14 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction to characterize this compound. [, , , ] For instance, FT-IR analysis revealed that phenol acts as a support to the borate structure framework in this compound. []

Q3: How does the choice of boron source affect the properties of this compound?

A3: Studies using boron oxide, borax decahydrate, boric acid, and borax pentahydrate as boron sources for this compound synthesis revealed that the source influences the glass transition temperature of the resulting product. This suggests an impact on the thermal properties of this compound. []

Q4: What is the role of this compound in organic synthesis?

A4: this compound acts as a Lewis acid catalyst in various organic reactions. [, , , ] For example, it significantly accelerates the reduction of sulfoxides to sulfides using borane in tetrahydrofuran. []

Q5: How does this compound influence the rate of reduction of sulfoxides?

A5: The presence of 10 mol% this compound dramatically accelerates the reduction of various sulfoxides with borane at room temperature compared to borane alone. This effect is attributed to its Lewis acid properties. []

Q6: What is the role of this compound in the polymerization of methyl methacrylate?

A6: this compound, acting as a Lewis acid, accelerates the living anionic polymerization of methyl methacrylate when initiated with methylaluminum tetraphenylporphyrin. This leads to polymers with narrow molecular weight distribution and controlled molecular weights. []

Q7: Can all boron-containing Lewis acids accelerate the polymerization of methyl methacrylate?

A7: No, while this compound accelerates the polymerization, other boron-containing Lewis acids like boron trifluoride etherate (BF3-OEt2) and boron trichloride (BCl3) lead to rapid termination of the polymerization under similar conditions. []

Q8: How is this compound utilized in the synthesis of amides?

A8: this compound can function as a catalyst in the direct amidation of carboxylic acids with amines, providing a convenient route to amide synthesis. []

Q9: How does this compound contribute to the catalytic asymmetric aziridination reaction?

A9: this compound, in conjunction with ligands like VAPOL or VANOL, forms effective catalysts for asymmetric aziridination. These catalysts enable the synthesis of enantiomerically enriched aziridines from N-benzhydryl imines and diazo compounds. [, ]

Q10: What is the significance of this compound in the synthesis of cis-5,6-dihydro-1,10-phenanthrolines?

A10: The reaction of this compound with specific epoxide precursors provides a pathway for the synthesis of cis-5,6-dihydro-1,10-phenanthrolines, a class of compounds with potential applications in supramolecular chemistry due to their chirality and ligating properties. []

Q11: How does this compound enable the synthesis of unsubstituted boron subnaphthalocyanines?

A11: this compound plays a crucial role in synthesizing unsubstituted boron subnaphthalocyanines, effectively preventing unwanted halogenation at the bay-position. []

Q12: Can this compound facilitate the formation of tetraarylboratirene anions?

A12: Research suggests that the photochemistry of tetraarylborate salts, specifically those containing a phenylethynyl substituent, can lead to the formation of tetraarylboratirene anions upon UV irradiation. [] This finding highlights the potential of this compound derivatives in photochemical transformations.

Q13: How does this compound perform as an additive in lithium iron phosphate (LiFePO4) cathodes?

A13: Studies indicate that this compound, when used as an additive in LiFePO4 cathodes, can enhance the battery's performance, particularly at elevated temperatures. []

Q14: Does this compound exhibit stability under various conditions?

A14: The stability of this compound is influenced by factors like temperature, solvent, and the presence of other reagents. For instance, it is relatively stable in tetrahydrofuran at room temperature but can decompose at higher temperatures. [, , ]

Q15: How is computational chemistry employed in understanding this compound?

A15: Computational methods, including ab initio calculations and density functional theory (DFT), provide insights into the electronic structure and properties of this compound. For example, these methods have been used to calculate boron chemical shift tensors, providing a deeper understanding of its NMR behavior. []

Q16: How do structural modifications of this compound affect its reactivity?

A16: Modifying the phenyl rings in this compound with electron-donating or electron-withdrawing groups can influence its Lewis acidity and, consequently, its reactivity in various chemical reactions. [, ]

Q17: What analytical techniques are employed to study this compound?

A17: Researchers utilize techniques like FT-IR, NMR, X-ray crystallography, and thermogravimetric analysis (TGA) to study the structure, purity, and thermal properties of this compound. [, , ]

Q18: What are the environmental concerns associated with this compound?

A18: While specific data on the environmental impact of this compound might be limited, it's essential to consider its potential effects on ecosystems and explore strategies for responsible waste management and recycling. []

Q19: Are there alternatives to this compound in its various applications?

A19: Yes, depending on the specific application, other Lewis acid catalysts or additives, such as other borate esters or aluminum-based compounds, can be considered as alternatives to this compound. The choice of alternative depends on factors like cost, performance, and environmental impact. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。